6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride

Serotonin Receptor Pharmacology Antidepressant Drug Discovery CNS Medicinal Chemistry

Sourcing the correct 6-fluoroindole isomer is critical for Iloperidone synthesis and 5-HT1D antagonist studies. This hydrochloride salt (CAS 180411-84-1) is the established intermediate, offering superior solubility and stability over the free base (CAS 76315-55-4). - Directly enables Iloperidone (Fanapt®) coupling reactions, validated by its exclusive 6-fluoro substitution pattern. - Differentiated pharmacology: 5-HT1D receptor antagonism & serotonin reuptake inhibition, unlike the 5-fluoro agonist isomer. - Reliable supply with room temperature storage ensures reproducible weighing and experimental stoichiometry.

Molecular Formula C13H16ClFN2
Molecular Weight 254.73 g/mol
CAS No. 180411-84-1
Cat. No. B173667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride
CAS180411-84-1
Molecular FormulaC13H16ClFN2
Molecular Weight254.73 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CNC3=C2C=CC(=C3)F.Cl
InChIInChI=1S/C13H15FN2.ClH/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2;1H
InChIKeyXQLCTWVCYXQHAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-3-(piperidin-4-yl)-1H-indole Hydrochloride (CAS 180411-84-1): Procurement-Grade Building Block for Serotonergic and Antipsychotic Drug Discovery


6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride (CAS 180411-84-1) is a fluorinated indole derivative featuring a piperidin-4-yl substituent at the 3-position and a fluorine atom at the 6-position of the indole ring . This compound serves as a key intermediate in the synthesis of Iloperidone, an FDA-approved atypical antipsychotic . Its structural motif confers distinct pharmacological properties, including 5-HT1D receptor antagonism and serotonin reuptake inhibition . The hydrochloride salt form enhances aqueous solubility and handling stability compared to the free base (CAS 76315-55-4), making it the preferred form for medicinal chemistry and pharmaceutical development workflows .

Why 6-Fluoro-3-(piperidin-4-yl)-1H-indole Hydrochloride Cannot Be Replaced by Unsubstituted or 5-Substituted Indole Analogs in Serotonergic and Antipsychotic Research


Simple substitution of the 6-fluoro-3-(piperidin-4-yl)-1H-indole core with unsubstituted or 5-fluoro analogs fundamentally alters receptor pharmacology, physicochemical properties, and synthetic utility. The 6-fluoro derivative acts as a 5-HT1D receptor antagonist and serotonin reuptake inhibitor, whereas the 5-fluoro isomer is reported as a serotonin receptor agonist . Furthermore, the 6-fluoro substitution pattern is specifically required for the synthesis of Iloperidone, as the fluorine atom at the 6-position of the indole ring is essential for downstream coupling reactions that yield the final antipsychotic agent . These differences are not interchangeable and directly impact both biological outcomes and synthetic feasibility.

Quantitative Differentiation of 6-Fluoro-3-(piperidin-4-yl)-1H-indole Hydrochloride: Head-to-Head Binding, Salt Form, and Fluorine Substitution Data for Procurement Decision-Making


5-HT1D Receptor Antagonist Profile of 6-Fluoro-3-(piperidin-4-yl)-1H-indole Contrasts with Agonist Activity of 5-Fluoro Isomer

The 6-fluoro-3-(piperidin-4-yl)-1H-indole free base (CAS 76315-55-4) is characterized as a potent and selective 5-HT1D receptor antagonist with a pharmacological profile similar to mianserin, and also functions as a serotonin reuptake inhibitor . In direct contrast, the 5-fluoro positional isomer (CAS 149669-43-2) is described as a serotonin receptor agonist with antidepressant-like activity . This inversion of functional activity—from antagonism to agonism—is solely dictated by the position of the fluorine substituent on the indole ring, underscoring that 5-fluoro and 6-fluoro derivatives are not pharmacologically interchangeable.

Serotonin Receptor Pharmacology Antidepressant Drug Discovery CNS Medicinal Chemistry

Muscarinic Acetylcholine Receptor Binding Affinity of 6-Fluoro-3-(piperidin-4-yl)-1H-indole: Ki Values Across Multiple Tissue Subtypes

6-Fluoro-3-(piperidin-4-yl)-1H-indole (free base, CAS 76315-55-4) exhibits measurable binding affinity to muscarinic acetylcholine receptors (mAChRs) across multiple tissue subtypes. Reported Ki values include 20 nM for cerebral cortex mAChR, 56 nM for parotid gland mAChR, 72 nM for cardiac mAChR, and 107 nM for urinary bladder mAChR, as determined by competition radioligand binding using [3H]-QNB [1]. While direct comparator data for unsubstituted or 6-chloro analogs within the same assay system are not available, the low nanomolar Ki values indicate significant muscarinic receptor engagement that must be considered in any CNS-targeted development program. Unsubstituted 3-(piperidin-4-yl)-1H-indole lacks the fluorine atom, which is known to modulate pKa and receptor binding kinetics, potentially altering this off-target profile [2].

Muscarinic Receptor Pharmacology Off-Target Profiling CNS Safety Pharmacology

Cannabinoid Receptor CB1/CB2 Interaction: 6-Fluoro-3-(piperidin-4-yl)-1H-indole Exhibits Micromolar Affinity with IC50 of 1.43 µM

In radioligand displacement assays using rat cerebellar membranes, 6-fluoro-3-(piperidin-4-yl)-1H-indole (CAS 76315-55-4) displaced 50% of [3H](aminoalkyl)indole binding to cannabinoid receptors at an IC50 of 1.43 µM (1430 nM) [1]. Aminoalkylindoles represent a distinct class of cannabinoid ligands hypothesized to bind at a site different from classical cannabinoid agonists [2]. While this affinity is moderate (micromolar range), it is notably weaker than the compound's nanomolar affinity for muscarinic receptors (Ki = 20-107 nM), suggesting a degree of receptor selectivity that may be advantageous in CNS programs where cannabinoid receptor activation is an undesired off-target effect. Direct comparator data for the 6-chloro analog (CAS 180160-78-5) are not available in public repositories.

Cannabinoid Receptor Pharmacology Aminoalkylindole Ligands Off-Target Screening

Hydrochloride Salt Form (CAS 180411-84-1) Enables Superior Handling and Formulation Relative to Free Base (CAS 76315-55-4)

The hydrochloride salt of 6-fluoro-3-(piperidin-4-yl)-1H-indole (CAS 180411-84-1, molecular weight 254.73 g/mol) provides enhanced aqueous solubility and solid-state stability compared to the free base (CAS 76315-55-4, molecular weight 218.27 g/mol) . The protonation of the piperidine nitrogen in the hydrochloride form increases polarity and facilitates dissolution in aqueous buffers, which is essential for in vitro assays and in vivo formulation. The 6-chloro analog is also commercially available as a hydrochloride salt (CAS 185255-74-7, molecular weight 271.19 g/mol), but the 6-fluoro hydrochloride is specifically required as the penultimate intermediate in Iloperidone synthesis, where the salt form enables precise stoichiometric control during the final coupling step with the benzoisoxazole moiety [1].

Salt Form Selection Pharmaceutical Development Preformulation

Fluorine Substitution at 6-Position Modulates pKa and Oral Absorption Relative to Unsubstituted 3-(piperidin-4-yl)-1H-indole Core

Structure-activity relationship studies on 3-(piperidin-4-yl)-1H-indole series have demonstrated that incorporation of a fluorine atom on the indole ring significantly reduces the pKa of the piperidine nitrogen, which in turn has a dramatic, beneficial influence on oral absorption [1]. While quantitative pKa and bioavailability data specific to 6-fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride are not publicly disclosed, the class-level evidence indicates that the 6-fluoro substitution confers improved pharmacokinetic properties compared to the unsubstituted 3-(piperidin-4-yl)-1H-indole core. This fluorine effect is a well-established strategy in medicinal chemistry to enhance membrane permeability and reduce basicity-driven off-target interactions [2].

Physicochemical Optimization Oral Bioavailability pKa Modulation

6-Fluoro-3-(piperidin-4-yl)-1H-indole is the Essential Building Block for Iloperidone Synthesis, Distinct from 6-Chloro and 5-Fluoro Analogs

6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride is the specific key intermediate in the synthesis of Iloperidone (Fanapt®), an FDA-approved atypical antipsychotic that acts as a D2/5-HT2A antagonist [1]. The synthetic route to Iloperidone involves coupling 6-fluoro-3-(piperidin-4-yl)-1H-indole with a benzoisoxazole moiety; the 6-fluoro substitution is structurally required for this coupling and is not replaceable by the 6-chloro or 5-fluoro analogs without fundamentally altering the final drug substance [2]. The 6-chloro analog (CAS 180160-78-5) is not a direct precursor to any approved antipsychotic agent, while the 5-fluoro isomer yields a different chemical series with distinct pharmacological properties.

Antipsychotic Drug Synthesis Iloperidone Pharmaceutical Intermediates

High-Value Research and Industrial Application Scenarios for 6-Fluoro-3-(piperidin-4-yl)-1H-indole Hydrochloride (CAS 180411-84-1)


Synthesis of Iloperidone and Iloperidone Analogs for Antipsychotic Drug Development

This compound is the established key intermediate for the synthesis of Iloperidone (Fanapt®), an FDA-approved atypical antipsychotic. The 6-fluoro-3-(piperidin-4-yl)-1H-indole core is coupled with a 1,2-benzisoxazole moiety to yield the final drug substance . Researchers developing generic Iloperidone or novel D2/5-HT2A antagonists structurally related to Iloperidone must procure this specific building block; substitution with 6-chloro or 5-fluoro isomers will not produce the desired final compounds. The hydrochloride salt form (CAS 180411-84-1) is preferred over the free base (CAS 76315-55-4) for reproducible weighing and reaction stoichiometry [1].

Serotonergic Probe Development for 5-HT1D Antagonist and Serotonin Reuptake Inhibitor Pharmacology

The 6-fluoro-3-(piperidin-4-yl)-1H-indole free base exhibits 5-HT1D receptor antagonism and serotonin reuptake inhibition, with a pharmacological profile similar to mianserin . This distinguishes it from the 5-fluoro isomer, which acts as a serotonin receptor agonist . Researchers investigating serotonergic mechanisms in depression, anxiety, or migraine should select the 6-fluoro derivative when antagonist or reuptake inhibitor pharmacology is required. The muscarinic receptor binding profile (Ki = 20-107 nM across tissue subtypes) provides a quantifiable baseline for assessing off-target effects in CNS-targeted chemical series [1].

SAR Studies Exploring Fluorine Substitution Effects on pKa, Oral Absorption, and Receptor Selectivity

Fluorine substitution on the indole ring is known to reduce the pKa of the piperidine nitrogen, leading to improved oral absorption in related 3-(piperidin-4-yl)-1H-indole series . 6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride serves as a reference compound for systematic structure-activity relationship (SAR) studies comparing unsubstituted, 6-fluoro, 6-chloro, and 5-fluoro analogs. The differential receptor binding profiles—5-HT1D antagonism (6-fluoro) versus 5-HT agonism (5-fluoro) and the distinct muscarinic and cannabinoid receptor affinities—provide a rich dataset for understanding how halogen position and identity modulate polypharmacology [1][2].

Preclinical Formulation and Salt Selection Studies for CNS Drug Candidates

The hydrochloride salt (CAS 180411-84-1) offers enhanced aqueous solubility and solid-state stability compared to the free base (CAS 76315-55-4), making it the preferred form for in vitro assay preparation and early in vivo formulation development . Researchers can use this compound as a model system for studying salt form selection in CNS drug candidates, particularly for assessing how salt formation impacts dissolution rate, hygroscopicity, and long-term storage stability. Comparative studies with the 6-chloro hydrochloride analog (CAS 185255-74-7) can further elucidate halogen-dependent effects on physicochemical properties [1].

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